Alpelisib

説明

アルペリシブは、強力な抗腫瘍活性を有するホスファチジルイノシトール3-キナーゼ阻害剤です。 これは、ホスファチジルイノシトール3-キナーゼの触媒サブユニットであるクラスIホスファチジルイノシトール3-キナーゼp110αを選択的に阻害し、増殖、生存、分化、代謝など、さまざまな生物学的プロセスに関与する脂質キナーゼです . アルペリシブは、主にフルベストラントとの併用で、ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性、PIK3CA変異を伴う進行性または転移性乳がんの治療に用いられます .

2. 製法

アルペリシブの製法は、穏やかな反応条件下で複数の工程を伴い、大規模生産に適しています。 合成経路には、室温でジメチルホルムアミド、化合物2、化合物3、炭酸セシウムを順次添加する工程が含まれます。 この混合物を撹拌した後、酢酸パラジウムを添加し、その後、真空化し、窒素を3回置換します。 反応は加熱撹拌し、完了するまで続ける . この方法は、その簡便性、高収率、穏やかな反応条件のために有利です。

3. 化学反応解析

アルペリシブは、次のようなさまざまな化学反応を起こします。

酸化: アルペリシブは特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。

還元: 還元反応は、アルペリシブをその還元形に変換することができます。

置換: アルペリシブは、官能基が他の基に置換される置換反応を起こすことができます。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応触媒があります。

4. 科学研究への応用

アルペリシブは、幅広い科学研究への応用があります。

準備方法

The preparation process of Alpelisib involves several steps with mild reaction conditions, making it suitable for large-scale production. The synthetic route includes the sequential addition of dimethylformamide, compound 2, compound 3, and cesium carbonate at room temperature. This mixture is then stirred and added with palladium acetate, followed by vacuumizing and replacing nitrogen three times. The reaction is heated and stirred until completion . This method is advantageous due to its simplicity, high yield, and mild reaction conditions.

化学反応の分析

Alpelisib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

科学的研究の応用

Alpelisib has a wide range of scientific research applications:

Chemistry: Used as a model compound to study phosphatidylinositol 3-kinase inhibition and its effects on various chemical pathways.

Biology: Investigated for its role in cellular processes such as proliferation, survival, and metabolism.

Medicine: Primarily used in the treatment of advanced or metastatic breast cancer with PIK3CA mutations.

作用機序

アルペリシブは、ホスファチジルイノシトール3-キナーゼp110αサブユニットを選択的に阻害することで作用し、ホスファチジルイノシトール3-キナーゼ/プロテインキナーゼBシグナル経路の活性化を阻害します。 この阻害は、感受性のある腫瘍細胞集団における腫瘍細胞の増殖と生存の低下をもたらします . 関与する分子標的には、ホスファチジルイノシトール3-キナーゼp110αサブユニットと、シグナル経路における下流のエフェクターが含まれます .

6. 類似化合物の比較

アルペリシブは、p110αサブユニットに対する選択性により、ホスファチジルイノシトール3-キナーゼ阻害剤の中でもユニークです。 類似の化合物には、次のものがあります。

イデラリシブ: 慢性リンパ性白血病に使用され、ホスファチジルイノシトール3-キナーゼの異なるアイソフォームを標的とします。

コパンリシブ: より広い範囲のアイソフォームを標的とする別のホスファチジルイノシトール3-キナーゼ阻害剤です。

ブパリシブ: ホスファチジルイノシトール3-キナーゼの複数のアイソフォームを標的とするが、アルペリシブのような選択性はありません. アルペリシブのp110αサブユニットに対する選択性は、PIK3CA変異を伴うがんの治療に特に有効です.

類似化合物との比較

Alpelisib is unique among phosphatidylinositol 3-kinase inhibitors due to its selectivity for the p110α subunit. Similar compounds include:

Idelalisib: Used for chronic lymphocytic leukemia, targets different isoforms of phosphatidylinositol 3-kinase.

Copanlisib: Another phosphatidylinositol 3-kinase inhibitor with a broader range of isoform targets.

Buparlisib: Targets multiple isoforms of phosphatidylinositol 3-kinase but lacks the selectivity of this compound. This compound’s selectivity for the p110α subunit makes it particularly effective in treating cancers with PIK3CA mutations.

生物活性

Alpelisib, commercially known as Piqray, is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform, primarily used in the treatment of advanced breast cancer with PIK3CA mutations. This article delves into its biological activity, mechanism of action, clinical efficacy, and safety profile, supported by relevant data tables and findings from various studies.

This compound specifically targets the p110-alpha subunit of PI3K, which is implicated in the signaling pathways that regulate cell growth and survival. The inhibition of PI3K leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby disrupting downstream signaling pathways involving AKT and mTOR that are crucial for cancer cell proliferation and survival .

Clinical Efficacy

This compound has been evaluated in several clinical trials, most notably in combination with fulvestrant for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer harboring PIK3CA mutations. The pivotal SOLAR-1 trial demonstrated significant improvements in progression-free survival (PFS) among patients treated with this compound plus fulvestrant compared to those receiving placebo plus fulvestrant.

Key Findings from Clinical Trials

- SOLAR-1 Trial Results :

| Treatment Group | Median PFS (months) | Overall Survival (OS) |

|---|---|---|

| This compound + Fulvestrant | 11.0 | Not reached |

| Placebo + Fulvestrant | 5.7 | 26.9 |

Safety Profile

While this compound is generally well-tolerated, it is associated with specific adverse effects that necessitate careful management:

- Common Adverse Events :

- Hyperglycemia

- Diarrhea

- Rash

In the SOLAR-1 trial, approximately 72% of participants experienced treatment-related adverse events that required dose modifications .

Case Studies and Observations

Several case studies have illustrated the clinical application of this compound:

- Case Study on Hyperglycemia Management :

- Efficacy in Gynecological Cancers :

特性

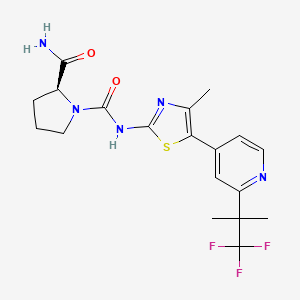

IUPAC Name |

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUWGJZDJHPWGZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153355 | |

| Record name | BYL-719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα. | |

| Record name | Alpelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1217486-61-7 | |

| Record name | Alpelisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpelisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BYL-719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。